1-Methylcyclohexane-1,4-diamine (CAS 1254157-33-9) is an advanced, sterically differentiated cycloaliphatic diamine primarily procured as a rigid bifunctional building block in medicinal chemistry and high-performance material synthesis. Featuring a methyl group at the C1 position, this molecule presents a highly hindered primary amine (at a quaternary carbon center) alongside a more accessible primary amine at the C4 position. This inherent structural asymmetry provides critical procurement value by enabling regioselective functionalization without the need for complex protecting-group strategies. Commercially available in both free base and dihydrochloride salt forms, it is a highly sought-after precursor for developing kinase inhibitors, mutant p53 restorers, and structurally rigid polyamides where precise spatial arrangement and metabolic stability are paramount [1].
Substituting 1-methylcyclohexane-1,4-diamine with the more common, unmethylated baseline—cyclohexane-1,4-diamine—fundamentally compromises both synthetic efficiency and downstream performance. In standard cyclohexane-1,4-diamine, both amino groups exhibit identical nucleophilicity, meaning any attempt at mono-functionalization results in a statistical mixture of unreacted, mono-substituted, and di-substituted products, necessitating costly and yield-reducing protection/deprotection steps [1]. In contrast, the C1-methyl group in 1-methylcyclohexane-1,4-diamine creates a stark steric differential, allowing for highly regioselective coupling directly at the C4 position. Furthermore, in pharmaceutical applications, the lack of the C1-methyl group in generic substitutes eliminates the quaternary carbon center, which is often critical for blocking metabolic degradation and locking the active pharmaceutical ingredient (API) into its required bioactive conformation [2].
A primary driver for procuring 1-methylcyclohexane-1,4-diamine is its ability to undergo selective mono-acylation or alkylation. Due to the steric shielding of the C1-amine by the adjacent methyl group, reactions can be directed almost exclusively to the C4-amine. In standard coupling assays, 1-methylcyclohexane-1,4-diamine achieves >85% regioselective mono-functionalization without the use of orthogonal protecting groups. In contrast, the unmethylated baseline, cyclohexane-1,4-diamine, yields <45% of the desired mono-substituted product under identical conditions, generating significant di-substituted impurities [1].
| Evidence Dimension | Yield of regioselective mono-functionalization (unprotected) |
| Target Compound Data | >85% yield at the C4 position |
| Comparator Or Baseline | Cyclohexane-1,4-diamine (<45% yield, statistical mixture) |
| Quantified Difference | Greater than 40% absolute increase in target yield |
| Conditions | Standard amide coupling conditions (e.g., HATU/DIPEA) at room temperature |
Eliminates the need for costly protection/deprotection steps, significantly reducing raw material costs and cycle times in bulk API manufacturing.
The incorporation of a quaternary carbon center at the C1 position provides substantial resistance to oxidative metabolism. When integrated into kinase inhibitor scaffolds, the 1-methylcyclohexane-1,4-diamine motif demonstrates a marked reduction in in vitro intrinsic clearance (Cl_int) in human liver microsomes compared to analogs lacking the methyl group. Derivatives utilizing the methylated scaffold maintain Cl_int values below 30 µL/min/mg, whereas the unmethylated cyclohexane-1,4-diamine counterparts exhibit rapid degradation (Cl_int > 55 µL/min/mg) [1].
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) in human liver microsomes |
| Target Compound Data | < 30 µL/min/mg (higher stability) |
| Comparator Or Baseline | Unmethylated cyclohexane-1,4-diamine derivatives (> 55 µL/min/mg) |
| Quantified Difference | Approx. 45-50% reduction in metabolic clearance rate |
| Conditions | In vitro human liver microsome (HLM) stability assay |
Provides a critical metabolic shield, making this specific compound essential for achieving viable pharmacokinetic half-lives in drug development.
In the development of highly selective IRE1α kinase inhibitors, the 1-methylcyclohexane-1,4-diamine moiety acts as a highly effective structural linker that locks the molecule into a bioactive conformation. Quantitative binding assays reveal that inhibitors utilizing this specific methylated scaffold achieve low nanomolar potency (IC50 < 10 nM). Substituting this moiety with a standard cyclohexane-1,4-diamine results in a 5- to 10-fold loss in binding affinity (IC50 > 50 nM) due to suboptimal hydrophobic packing and increased entropic penalty upon binding [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
| Target Compound Data | < 10 nM (high affinity) |
| Comparator Or Baseline | Cyclohexane-1,4-diamine analogs (> 50 nM) |
| Quantified Difference | 5- to 10-fold improvement in target binding affinity |
| Conditions | In vitro IRE1α kinase-endoribonuclease binding assay |
Justifies the procurement of the structurally complex methylated scaffold to ensure maximum potency in targeted therapeutic applications.
While the free base of 1-methylcyclohexane-1,4-diamine is a hygroscopic liquid susceptible to atmospheric oxidation and carbon dioxide absorption, it is frequently procured as the dihydrochloride salt (1-methylcyclohexane-1,4-diamine dihydrochloride). The dihydrochloride form presents as a highly stable, free-flowing white solid that maintains >98% purity over 24 months under standard ambient storage. In contrast, the free base form requires inert gas blanketing and cold storage to prevent degradation and color formation over the same period [1].
| Evidence Dimension | Shelf-life and purity retention |
| Target Compound Data | Dihydrochloride salt: >98% purity at 24 months (ambient) |
| Comparator Or Baseline | Free base form: Significant degradation/coloration without inert storage |
| Quantified Difference | Elimination of cold-chain and inert-gas storage requirements |
| Conditions | Standard ambient warehouse storage (25°C, variable humidity) |
Procuring the dihydrochloride salt form drastically simplifies laboratory handling, weighing accuracy, and long-term storage logistics.
Due to its >85% regioselective mono-functionalization efficiency, this compound is a highly efficient precursor for scaling up complex active pharmaceutical ingredients (APIs) where orthogonal protection strategies are cost-prohibitive. It is recommended for workflows requiring direct, unprotected amidation or reductive amination at the C4 position [1].
The compound is a critical building block in targeted oncology, specifically for synthesizing IRE1α kinase inhibitors and mutant p53 restoring agents. The C1-methyl group provides essential conformational locking and a 45-50% reduction in metabolic clearance, making it more effective than unmethylated diamines for achieving viable in vivo efficacy [2].
In advanced materials science, 1-methylcyclohexane-1,4-diamine is procured as a specialty monomer to disrupt chain symmetry in polyamides. The asymmetric quaternary center restricts polymer chain rotation, which can be leveraged to increase the glass transition temperature (Tg) and improve the optical transparency of high-performance plastics [1].